6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine
Overview
Description
6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyrido[2,3-d]pyrimidine core. Pyridopyrimidine derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in scientific research and industrial applications .
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidine derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological properties, such as antitumoral , antiviral , antiproliferative , and anti-inflammatory activities.
Mode of Action
It is known that the degree of lipophilicity of this compound, ie, its affinity for a lipid environment, allows it to diffuse easily into cells .
Biochemical Pathways
It is known that pyrido[2,3-d]pyrimidine derivatives can inhibit various enzymes and receptors, thereby affecting multiple biochemical pathways .
Pharmacokinetics
Its lipophilicity suggests that it may have good bioavailability .
Result of Action
It is known that pyrido[2,3-d]pyrimidine derivatives can have various therapeutic effects, including antitumoral, antiviral, antiproliferative, and anti-inflammatory effects .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as being kept in a dark place and stored in a freezer at temperatures below -20°C . Over time, the compound’s degradation can lead to a decrease in its efficacy, affecting its ability to modulate enzyme activity and cellular processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can diffuse into cells due to its lipophilicity, allowing it to interact with intracellular targets . Additionally, transporters and binding proteins may facilitate its distribution within specific cellular compartments, influencing its localization and accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine typically involves multiple steps. One common method includes the bromination and chlorination of pyrido[2,3-d]pyrimidine derivatives. The reaction conditions often require the use of bromine and chlorine sources under controlled temperatures and inert atmospheres to ensure the selective introduction of halogen atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is typically purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antitumoral, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
- 7-Bromo-2,4-dichloropyrido[3,2-d]pyrimidine
- 6-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine
Uniqueness
6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2N3/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAHKVLQMKEPQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=NC(=N2)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260240 | |
Record name | 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-70-6 | |
Record name | 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701260240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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